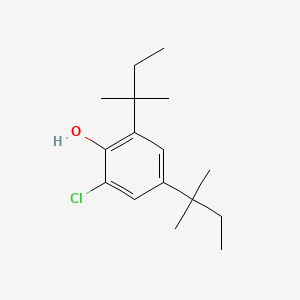

2-Chloro-4,6-di-tert-amylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClO/c1-7-15(3,4)11-9-12(16(5,6)8-2)14(18)13(17)10-11/h9-10,18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNGLBUFFUWWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195165 | |

| Record name | 2-Chloro-4,6-di-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42350-99-2 | |

| Record name | 2-Chloro-4,6-bis(1,1-dimethylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42350-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-di-tert-amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042350992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4,6-di-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of 2-chloro-4,6-di-tert-amylphenol

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-chloro-4,6-di-tert-amylphenol, a substituted phenol of interest in various chemical applications. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is used to provide a thorough assessment for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a chlorinated and alkylated phenol. Its structure consists of a phenol ring substituted with a chlorine atom at the 2-position and two tert-amyl groups at the 4- and 6-positions. The bulky tert-amyl groups create steric hindrance around the hydroxyl group, which influences the molecule's reactivity and physical properties.[1]

The key identifiers for this compound are:

-

IUPAC Name: 2-chloro-4,6-bis(2-methylbutan-2-yl)phenol

-

Molecular Formula: C₁₆H₂₅ClO[3]

-

InChI Key: LWNGLBUFFUWWBH-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes its known properties and provides a comparison with related, more studied compounds.

| Property | This compound | 2-chloro-4-tert-amylphenol | 2,4-di-tert-amylphenol |

| CAS Number | 42350-99-2[1][2] | 5323-65-9[4] | 120-95-6 |

| Molecular Formula | C₁₆H₂₅ClO[3] | C₁₁H₁₅ClO[4] | C₁₆H₂₆O |

| Molecular Weight | 268.82 g/mol [1][3] | 198.69 g/mol [4] | 234.38 g/mol |

| Boiling Point | 300°C at 760 mmHg[3] | 257.4°C at 760 mmHg | Not specified |

| Density | 1.009 g/cm³[3] | 1.085 g/cm³ | Not specified |

| Flash Point | 135.2°C[3] | 110°C | > 110°C |

| LogP | 5.42080[3] | Not specified | Not specified |

Potential Applications and Significance

While specific applications for this compound are not extensively documented, the chemical class of chlorinated phenols has a history of use as pesticides and preservatives.[1] Research has also highlighted the antimicrobial properties of such compounds, suggesting their potential use in disinfectants and biocides.[1]

Furthermore, related substituted phenols are valuable intermediates in industrial chemistry. For example, 2,4-di-tert-amylphenol is used in the manufacturing of stabilizers for plastics, resins, lubricants, and coatings.[1] Given its structural similarities, this compound may be investigated for similar applications, particularly where its unique combination of steric hindrance and electronic properties could offer advantages.

Experimental Protocols: A Plausible Synthesis Route

Step 1: Di-tert-amylation of Phenol (Friedel-Crafts Alkylation)

This step involves the alkylation of phenol with an amylene source, typically isoamylene (2-methyl-2-butene), in the presence of an acid catalyst to produce 2,4-di-tert-amylphenol.

Materials and Reagents:

-

Phenol

-

Isoamylene (or a C₅ fraction containing isoamylene)

-

Acid catalyst (e.g., acidic ion-exchange resin like Amberlyst 15, or an inorganic solid acid like silica-alumina)[5]

-

Solvent (if necessary, e.g., a non-polar organic solvent)

-

Reaction vessel (e.g., a glass autoclave or round-bottom flask with a condenser)[5]

-

Stirring apparatus

-

Heating and temperature control system

Procedure:

-

Charge the reaction vessel with phenol and the acid catalyst.[5]

-

If using a solvent, add it to the vessel.

-

Heat the mixture to the desired reaction temperature, typically between 30°C and 120°C, under stirring.[5]

-

Slowly add the isoamylene to the reaction mixture. The reaction is typically run for 1 to 7 hours.[5]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The crude product, containing a mixture of mono-, di-, and tri-alkylated phenols, can be purified by distillation.

Step 2: Chlorination of 2,4-di-tert-amylphenol

The second step is the electrophilic aromatic substitution of the synthesized 2,4-di-tert-amylphenol with a chlorinating agent.

Materials and Reagents:

-

2,4-di-tert-amylphenol (from Step 1)

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas)

-

Catalyst (optional, depending on the chlorinating agent, e.g., a Lewis acid like AlCl₃ or a sulfur-containing catalyst for regioselectivity)[6][7]

-

Anhydrous, non-protic solvent (e.g., dichloromethane, carbon tetrachloride)

-

Reaction vessel equipped with a stirrer, dropping funnel, and a system to handle any evolved gases (e.g., HCl)

Procedure:

-

Dissolve the 2,4-di-tert-amylphenol in the chosen anhydrous solvent in the reaction vessel.

-

Cool the solution in an ice bath.

-

If a catalyst is used, add it to the solution.

-

Slowly add the chlorinating agent to the stirred solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction's progress by TLC or GC.

-

Once the reaction is complete, quench the reaction by carefully adding water or a basic solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid or chlorinating agent.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualized Workflows and Relationships

As there are no known signaling pathways involving this compound, the following diagrams illustrate the logical workflow for its synthesis and its relationship to potential applications.

Caption: A plausible two-step synthesis pathway for this compound.

Caption: Logical relationships of this compound's properties and applications.

References

- 1. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 2. 42350-99-2_CAS号:42350-99-2_2-chloro-4,6-bis(2-methylbutan-2-yl)phenol - 化源网 [chemsrc.com]

- 3. CAS#:42350-99-2 | 2-chloro-4,6-bis(2-methylbutan-2-yl)phenol | Chemsrc [chemsrc.com]

- 4. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-chloro-4,6-di-tert-amylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-chloro-4,6-di-tert-amylphenol, a valuable substituted phenol derivative with applications in the development of specialized chemicals and as a potential intermediate in pharmaceutical synthesis. This document provides a two-step synthetic approach, beginning with the di-tert-amylation of phenol followed by selective ortho-chlorination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further research.

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Friedel-Crafts Alkylation: Phenol undergoes a Friedel-Crafts alkylation reaction with a suitable tert-amylating agent, such as isoamylene or tert-amyl alcohol, in the presence of an acid catalyst to yield 4,6-di-tert-amylphenol.

-

Selective Chlorination: The intermediate, 4,6-di-tert-amylphenol, is then subjected to selective chlorination at the ortho-position to the hydroxyl group, yielding the final product, this compound.

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 4,6-di-tert-amylphenol via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the alkylation of phenols.[1][2]

Materials:

-

Phenol

-

Isoamylene (2-methyl-2-butene)

-

Acidic ion exchange resin (e.g., Amberlyst 15) or another suitable acid catalyst such as aluminum phenoxide or atlapulgite.[1][2]

-

Solvent (e.g., a hydrocarbon solvent if diluting isoamylene)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Glass reactor or autoclave equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: A 50 ml glass autoclave (or a suitably sized reactor) is charged with phenol (e.g., 1.14 g, 12.1 mmol) and the acidic ion exchange resin catalyst (e.g., 1.00 g of Amberlyst 15).[1]

-

Addition of Alkylating Agent: Isoamylene (e.g., 12.9 g of a C5 fraction containing isoamylene) is added to the reactor.[1] The molar ratio of isoamylene to phenol can be varied to optimize the yield of the di-substituted product.

-

Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 40°C) with vigorous stirring (e.g., 800 rpm) for a specified duration (e.g., 3 hours).[1] The reaction is carried out under a slight pressure (e.g., 1.0 kg/cm ² gauge pressure).[1]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove any unreacted starting materials and solvent. The crude product can be further purified by distillation or chromatography to isolate 4,6-di-tert-amylphenol.

Quantitative Data for Alkylation (Example):

| Parameter | Value | Reference |

| Phenol Conversion | 100% | [1] |

| Yield of o-tert-amylphenol | 10.7% | [1] |

| Yield of p-tert-amylphenol | 29.4% | [1] |

| Yield of 2,4-di-tert-amylphenol | 51.7% | [1] |

| Yield of 2,4,6-tri-tert-amylphenol | 3.5% | [1] |

Note: The provided yields are for a specific set of conditions and may vary. Optimization of catalyst, temperature, and reactant ratios is recommended to maximize the yield of the desired 4,6-di-tert-amylphenol.

B. Step 2: Selective ortho-Chlorination of 4,6-di-tert-amylphenol

This protocol is a generalized procedure based on methods for selective ortho-chlorination of hindered phenols.[3][4][5]

Materials:

-

4,6-di-tert-amylphenol

-

Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), or gaseous chlorine)

-

Catalyst for ortho-selectivity (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or a suitable ammonium salt)[3][4]

-

Anhydrous solvent (e.g., Toluene or another aromatic solvent)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactor Setup: A solution of 4,6-di-tert-amylphenol in an anhydrous aromatic solvent is prepared in a three-necked flask under an inert atmosphere. The catalyst (e.g., 1-10 mol% of TMP) is added to this solution.[3]

-

Addition of Chlorinating Agent: The chlorinating agent (e.g., SO₂Cl₂) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the phenol and catalyst at a controlled temperature (e.g., using an ice bath to maintain 0°C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Expected Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield of this compound | 70-90% |

| Purity (post-purification) | >98% |

Note: The specific yield and purity will depend on the chosen chlorinating agent, catalyst, and reaction conditions. Optimization of these parameters is crucial for achieving high selectivity and yield.

III. Process Workflow and Logical Relationships

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

- 1. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

- 2. CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol - Google Patents [patents.google.com]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 2-chloro-4,6-di-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-4,6-di-tert-amylphenol (CAS No. 42350-99-2), a substituted phenol of interest in various industrial applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including other chlorinated and alkylated phenols, to provide a well-rounded profile. The document details expected physicochemical properties, spectral characteristics, potential synthetic and analytical methodologies, and general toxicological considerations. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a member of the substituted phenol family, characterized by a chlorine atom and two tert-amyl groups attached to the phenol ring. These substitutions, an electron-withdrawing chlorine and bulky, sterically hindering alkyl groups, create a unique chemical environment that influences its reactivity, solubility, and potential applications.[1] Substituted phenols are a broad class of organic compounds with historical and current uses as intermediates in the synthesis of antioxidants, stabilizers for plastics and resins, and as biocides.[1] The general class of chlorophenols has been utilized as pesticides and preservatives.[1] This document aims to consolidate the available information and provide a detailed technical understanding of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Chloro-4-tert-amylphenol | 2,4-Di-tert-amylphenol | 4-tert-Amylphenol |

| CAS Number | 42350-99-2[1] | 5323-65-9[2][3] | 120-95-6 | 80-46-6 |

| Molecular Formula | C₁₆H₂₅ClO[1] | C₁₁H₁₅ClO[2][3] | C₁₆H₂₆O | C₁₁H₁₆O |

| Molecular Weight | 268.82 g/mol [1] | 198.69 g/mol [2][3] | 234.38 g/mol | 164.24 g/mol |

| Appearance | Not specified | - | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | White to off-white crystalline solid[4] |

| Melting Point | Not specified | Not specified | Not specified | 82-86°C[4] |

| Boiling Point | Not specified | 257.4 °C at 760 mmHg[2][3] | Not specified | 238°C[4] |

| Density | Not specified | 1.085 g/cm³[2][3] | 0.930 g/cm³ @ 25.00 °C[5] | Not specified |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents | Slightly soluble in water, soluble in ethanol and organic solvents[4] | water, 0.4441 mg/L @ 25 °C (est)[5] | Slightly soluble in water, soluble in ethanol and organic solvents[4] |

| Flash Point | Not specified | 109.5 °C[2] | > 110.00 °C[5] | Not specified |

Spectroscopic Properties

The structural features of this compound suggest characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show a strong, broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the 3200-3600 cm⁻¹ region.[1] The C-H stretching vibrations of the tert-amyl groups would appear just below 3000 cm⁻¹. Aromatic C-C stretching and C-O stretching bands are also anticipated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the two non-equivalent tert-amyl groups.

-

¹³C NMR: The spectrum would show characteristic chemical shifts for the aromatic carbons (including those bonded to the hydroxyl, chloro, and tert-amyl groups) and the aliphatic carbons of the tert-amyl substituents.

-

-

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight and fragmentation pattern. A key feature would be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), leading to M⁺ and M+2 peaks. Common fragmentation would likely involve the loss of alkyl radicals from the tert-amyl groups.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for the synthesis and analysis of related chlorinated phenols can be adapted.

Synthesis

A plausible synthesis route for this compound is a two-step process involving Friedel-Crafts alkylation followed by chlorination.

Step 1: Di-tert-amylation of Phenol This reaction involves the alkylation of phenol with a tert-amylating agent, such as isoamylene or tert-amyl alcohol, in the presence of an acid catalyst.

-

Reactants: Phenol, isoamylene (or tert-amyl alcohol), and an acid catalyst (e.g., a strong protic acid like sulfuric acid or a solid acid catalyst).

-

Procedure:

-

Charge a suitable reactor with phenol and the acid catalyst.

-

Heat the mixture to the desired reaction temperature.

-

Slowly add the isoamylene to the reaction mixture with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC).

-

Upon completion, quench the reaction, and separate the organic layer.

-

Purify the 4,6-di-tert-amylphenol product, likely through distillation or crystallization.

-

Step 2: Chlorination of 4,6-di-tert-amylphenol The second step involves the electrophilic chlorination of the synthesized di-tert-amylphenol.

-

Reactants: 4,6-di-tert-amylphenol, a chlorinating agent (e.g., sulfuryl chloride or chlorine gas), and a suitable solvent.

-

Procedure:

-

Dissolve the 4,6-di-tert-amylphenol in an appropriate solvent in a reaction vessel.

-

Cool the solution to a low temperature (e.g., 0-5 °C).

-

Slowly add the chlorinating agent to the solution while maintaining the low temperature and stirring.

-

Monitor the reaction for the formation of the desired this compound.

-

After the reaction is complete, neutralize any excess chlorinating agent and acid.

-

Extract the product and purify it using techniques such as chromatography or crystallization.

-

Analytical Methods

The analysis of chlorinated phenols is well-established, and these methods can be applied to this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is a common and powerful technique.

-

Sample Preparation:

-

For water samples, liquid-liquid extraction with a suitable solvent like methyl-tert-butyl-ether (MTBE) or dichloromethane (DCM) is common.[6] The pH of the sample may need to be adjusted to optimize extraction efficiency.[6]

-

For solid samples, solvent extraction is employed.

-

Derivatization, such as acetylation, can be used to improve the chromatographic properties of the phenols.[7][8]

-

-

GC/MS Analysis:

-

An appropriate capillary column (e.g., a low-polarity phase) is used for separation.[9]

-

The oven temperature is programmed to achieve good separation of the analytes.[9]

-

The mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for detection and quantification.[9]

-

Potential Applications and Biological Activity

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in areas common for substituted phenols.

-

Chemical Intermediate: It can serve as a building block for more complex molecules, including antioxidants and stabilizers for polymers.[1]

-

Antimicrobial Agent: Chlorinated phenols are known for their antimicrobial properties and have been used in disinfectants and biocides.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes.[1] Alkylphenols have also been investigated for their antimicrobial and anti-biofilm activities.[10]

The biological activity of chlorinated phenols is a subject of toxicological concern. These compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[11][12] Some alkylphenols are known as endocrine disruptors, although the specific effects of this compound have not been detailed.[13]

Conclusion

This compound is a specialty chemical with potential applications derived from its unique substituted phenol structure. While direct experimental data is limited, this guide provides a comprehensive profile based on the known properties of related compounds and general chemical principles. The provided information on its physicochemical properties, spectroscopic characteristics, and potential synthetic and analytical methods serves as a foundational resource for researchers and professionals. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

References

- 1. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. Para Tertiary Amyl Phenol - Specialty Chemical [vinatiorganics.com]

- 5. 2,4-di-tert-amyl phenol, 120-95-6 [thegoodscentscompany.com]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. ncasi.org [ncasi.org]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. journal.ohrm.bba.md [journal.ohrm.bba.md]

- 11. researchgate.net [researchgate.net]

- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylphenols - Plastic Education [plastic.education]

An In-depth Technical Guide to 2-Chloro-4,6-di-tert-amylphenol

CAS Number: 42350-99-2

This technical guide provides a comprehensive overview of 2-chloro-4,6-di-tert-amylphenol, a substituted phenol of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for its potential properties and applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related compounds are summarized below. It is important to note that much of the available data pertains to structurally similar molecules, which can be used for comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound | 2-Chloro-4-tert-amylphenol | 2,4-Di-tert-amylphenol |

| CAS Number | 42350-99-2[1] | 5323-65-9[2][3][4] | 120-95-6[5] |

| Molecular Formula | C₁₆H₂₅ClO[1] | C₁₁H₁₅ClO[2] | C₁₆H₂₆O[5] |

| Molecular Weight ( g/mol ) | 268.82[1] | 198.69[2] | 234.38 |

| Boiling Point (°C) | Not available | 257.4 at 760 mmHg[2] | Not available |

| Density (g/cm³) | Not available | 1.085[2] | Not available |

| Flash Point (°C) | Not available | 110[2] | > 110 |

| pKa | Not available | 8.81 ± 0.31 (Predicted) | Not available |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), hydroxyl proton, and distinct signals for the aliphatic protons of the two non-equivalent tert-amyl groups.[1] |

| ¹³C NMR | Signals for the carbon bearing the hydroxyl group (δ 150-155 ppm), the carbon attached to chlorine, carbons bearing the tert-amyl groups, and the unsubstituted aromatic carbons. Aliphatic carbons are expected in the δ 10-40 ppm range.[1] |

| Infrared (IR) Spectroscopy | A strong, broad O-H stretching vibration (3200-3600 cm⁻¹), C-H stretching of the tert-amyl groups (2850-2970 cm⁻¹), and C-O stretching of the phenol (1200-1260 cm⁻¹).[1] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio). Fragmentation is expected to be dominated by the loss of alkyl radicals from the tert-amyl side chains.[1] |

Synthesis and Purification

Experimental Protocol: General Synthesis of a Substituted Phenol

This protocol outlines a general procedure for the alkylation and subsequent chlorination of a phenol, which could be a potential route to this compound.

Materials:

-

Phenol

-

An alkylating agent (e.g., tert-amyl alcohol or an isoamylene mixture)

-

A chlorinating agent (e.g., sulfuryl chloride)

-

An acid catalyst (e.g., sulfuric acid or an acidic ion exchange resin)

-

An appropriate solvent (e.g., a non-polar organic solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis, including a reaction flask, condenser, dropping funnel, and magnetic stirrer.

-

Purification apparatus (e.g., distillation setup or chromatography columns).

Procedure:

-

Alkylation:

-

To a stirred solution of phenol in a suitable solvent, add the acid catalyst.

-

Slowly add the alkylating agent to the reaction mixture at a controlled temperature. The reaction of phenols with isoamylene in the presence of an acid catalyst is a known method for producing tert-amylphenols.[6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude di-tert-amylphenol.

-

-

Chlorination:

-

Dissolve the crude di-tert-amylphenol in a suitable solvent.

-

Slowly add the chlorinating agent to the solution, maintaining the reaction temperature. The hydroxyl group of a phenol is an ortho-, para-director, and under controlled conditions, monochlorination can be achieved.[7]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench any remaining chlorinating agent.

-

Work up the reaction mixture by washing with water and brine, followed by drying the organic layer.

-

Remove the solvent to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography to obtain the pure this compound.[8]

-

Potential Applications and Toxicological Profile

Applications

While specific applications for this compound are not well-documented, its structural features suggest potential utility in several areas relevant to drug development and chemical research:

-

Chemical Intermediate: Its structure makes it a potential precursor for the synthesis of more complex molecules.[1]

-

Antioxidant: Phenolic compounds are known for their antioxidant properties, and the bulky tert-amyl groups may enhance this activity.[1]

-

Antimicrobial Agent: Chlorinated phenols have a history of use as biocides and disinfectants.[1] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[1]

The presence of a chlorine atom is a common feature in many pharmaceutical drugs, and chloro-containing molecules are significant in drug discovery.[9]

Toxicological Profile

Specific toxicological data for this compound is not available. However, the broader class of chlorophenols is known to be toxic and persistent in the environment.[10][11][12] They can be harmful to aquatic life and may have various adverse effects on human health, including potential mutagenicity and carcinogenicity.[10][11] The liver is a known target of chlorophenol toxicity in laboratory animals.[13] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general logical workflow for the synthesis and purification of a substituted phenol like this compound.

Caption: A logical workflow for the synthesis and purification of substituted phenols.

References

- 1. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [sigmaaldrich.com]

- 4. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 5. 2,4-Di-tert-amylphenol 120-95-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

discovery and history of 2-chloro-4,6-di-tert-amylphenol

An In-depth Technical Guide to 2-Chloro-4,6-di-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenol characterized by the presence of a chlorine atom and two bulky tert-amyl groups on the phenolic ring. This unique chemical structure, featuring both steric hindrance and electron-withdrawing effects, imparts specific properties that make it a subject of interest in various chemical and industrial applications.[1] While detailed research exclusively on this compound is limited, its chemistry can be largely understood through the extensive studies conducted on related chlorinated phenols and dialkylated phenols. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies related to this compound, drawing necessary parallels with structurally similar compounds to offer a complete technical perspective.

Discovery and History

The development of chlorinated phenols is intrinsically linked to the advancement of industrial chemistry, particularly in the pursuit of effective pesticides and preservatives.[1] The synthesis and application of chlorinated phenols saw a significant rise in the mid-20th century. Concurrently, the production of tert-amylphenols, through the reaction of isoamylene with phenols, became an important industrial process.[1]

While a specific date or individual credited with the first synthesis of this compound is not well-documented in publicly available literature, its existence is a logical extension of these two established fields of organic chemistry. The synthesis would involve a combination of Friedel-Crafts alkylation to introduce the tert-amyl groups and a subsequent chlorination step. This class of compounds has been explored for its potential as intermediates in the synthesis of more complex molecules, including antioxidants and specialty chemicals.[1] The antimicrobial properties of chlorinated phenols have also been a significant area of research, with applications in disinfectants and biocides.[1]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the bulky tert-amyl groups and the chlorine atom contribute to its lipophilicity and influence its reactivity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-4-tert-amylphenol | 2,4-Di-tert-amylphenol |

| CAS Number | 42350-99-2 | 5323-65-9[2][3] | 120-95-6 |

| Molecular Formula | C16H25ClO[1] | C11H15ClO[2] | C16H26O |

| Molecular Weight | 268.82 g/mol [1] | 198.69 g/mol [2] | 234.38 g/mol [1] |

| Boiling Point | Not specified | 257.4 °C at 760 mmHg[2] | Not specified |

| Density | Not specified | 1.085 g/cm³[2] | 0.930 g/cm³ @ 25°C[4] |

| Flash Point | Not specified | 110 °C[2] | > 110 °C[4] |

| Key Properties | Steric hindrance from tert-amyl groups influences reactivity and solubility.[1] | Used in antimicrobial soaps, cosmetics, and as a chemical intermediate.[1] | Intermediate for phenolic resins, stabilizers, and antioxidants.[1] |

Synthesis

The synthesis of this compound can be conceptualized as a two-step process: Friedel-Crafts alkylation of phenol followed by selective chlorination.

Step 1: Friedel-Crafts Alkylation of Phenol

This step involves the reaction of phenol with an alkylating agent, such as isoamylene or tert-amyl chloride, in the presence of a Lewis acid catalyst to introduce the two tert-amyl groups onto the aromatic ring.[5]

Step 2: Chlorination of 4,6-Di-tert-amylphenol

The resulting 4,6-di-tert-amylphenol is then chlorinated. The hydroxyl group is an ortho-, para-director. With the para position and one ortho position occupied by the bulky tert-amyl groups, the chlorine atom is directed to the vacant ortho position.

Experimental Protocols

Representative Synthesis of this compound

4.1.1. Friedel-Crafts Alkylation of Phenol with Isoamylene

-

Materials: Phenol, isoamylene, anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., hexane).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in the inert solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

Gradually add isoamylene to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding water, followed by hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4,6-di-tert-amylphenol, which can be purified by distillation or crystallization.

-

4.1.2. Chlorination of 4,6-Di-tert-amylphenol

-

Materials: 4,6-Di-tert-amylphenol, sulfuryl chloride (SO₂Cl₂), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the 4,6-di-tert-amylphenol in the solvent in a reaction vessel protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the reaction.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

-

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of chlorinated phenols.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent. For trace analysis, a pre-concentration step such as solid-phase extraction may be necessary. Derivatization, for instance, by acetylation with acetic anhydride, can improve chromatographic performance and sensitivity.[6]

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless injection at a temperature of around 250-280°C.

-

Oven Program: A temperature gradient program, for example, starting at 60°C, holding for a few minutes, and then ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments (e.g., 50-350 amu). The mass spectrum is expected to show a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[1]

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two non-equivalent tert-amyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with chemical shifts influenced by the chlorine, hydroxyl, and alkyl substituents) and the aliphatic carbons of the tert-amyl groups.[1]

Biological Activity and Toxicological Profile (General for Chlorinated Phenols)

The toxicity of chlorophenols tends to increase with the degree of chlorination.[4] A primary mode of toxic action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[4][7] This can lead to a range of adverse effects. Chlorinated phenols are also known to have antimicrobial properties, often attributed to the disruption of microbial cell membranes.[1]

References

- 1. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [chemicalbook.com]

- 4. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Research Applications of 2-chloro-4,6-di-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 2-chloro-4,6-di-tert-amylphenol, a substituted and chlorinated phenolic compound. Due to the limited availability of direct research on this specific molecule, this guide extrapolates its potential properties and applications based on established knowledge of structurally similar compounds, including 2,4-di-tert-amylphenol, other chlorinated phenols, and the broader class of hindered phenols. This approach provides a strong foundation for initiating new research directions and exploring the untapped potential of this molecule.

Core Compound Characteristics

This compound is a derivative of phenol containing two bulky tert-amyl groups and a chlorine atom. The unique combination of these functional groups is expected to confer specific chemical and biological properties. The tert-amyl groups provide steric hindrance and increase lipophilicity, while the chlorine atom, an electron-withdrawing group, can influence the acidity of the phenolic hydroxyl group and the molecule's reactivity.[1]

Physicochemical Properties (Inferred and Comparative)

| Property | This compound (Predicted) | 2-chloro-4-tert-amylphenol[2][3][4][5] | 2,4-di-tert-amylphenol[6][7] |

| Molecular Formula | C₁₆H₂₅ClO | C₁₁H₁₅ClO | C₁₆H₂₆O |

| Molecular Weight ( g/mol ) | 268.82 | 198.69 | 234.38 |

| Appearance | Likely a solid or viscous liquid | Not specified | White or colorless powder to lump to clear liquid |

| Boiling Point (°C) | Not determined | 257.4 at 760 mmHg | >230 (Flash Point) |

| Density (g/cm³) | Not determined | 1.085 | 0.930 at 25°C |

| Solubility | Expected to be soluble in organic solvents, low solubility in water | Not specified | Not specified |

Potential Research Applications

Based on the known applications of its structural analogs, this compound is a promising candidate for research in several areas.

As a Chemical Intermediate

Substituted phenols are fundamental building blocks in organic synthesis. 2,4-di-tert-amylphenol is used as an intermediate for UV stabilizers, photographic developers, and specialty surfactants.[8] The presence of the reactive phenolic hydroxyl group and the potential for further substitution on the aromatic ring makes this compound a valuable precursor for the synthesis of more complex molecules with specialized functions.

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[1] The bulky tert-amyl groups in this compound would sterically hinder the phenoxyl radical, potentially increasing its stability and enhancing its antioxidant capacity. Research in this area could involve evaluating its ability to inhibit lipid peroxidation and protect against oxidative stress in biological systems. The antioxidant activity of phenolic compounds can be influenced by their chemical structure, and systematic studies are needed to correlate structure with antioxidant efficacy.[9][10][11][12][13]

Antimicrobial and Biocidal Applications

Chlorinated phenols historically have been used as pesticides and preservatives.[1] The antimicrobial action of phenols is often attributed to the disruption of microbial cell membranes.[1] Research has shown that chlorinated phenols can induce antibiotic resistance in bacteria like Pseudomonas aeruginosa by upregulating efflux pumps.[14][15][16] This suggests that this compound could be investigated for its potential as a standalone antimicrobial agent or as a modulator of antibiotic activity. The antimicrobial properties of various phenolic compounds have been demonstrated against a wide range of bacteria.[17][18]

Proposed Experimental Protocols

The following sections detail methodologies for the synthesis and evaluation of this compound.

Proposed Synthesis: Chlorination of 2,4-di-tert-amylphenol

A plausible synthetic route to this compound involves the direct chlorination of 2,4-di-tert-amylphenol. The tert-amyl groups at positions 4 and one of the ortho positions would direct the incoming chlorine atom to the other vacant ortho or para position. Given that the para position is occupied, chlorination is likely to occur at the 6-position.

Materials:

-

2,4-di-tert-amylphenol

-

A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas in the presence of a catalyst)

-

A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

Catalyst (e.g., Fe powder or FeCl₃ for chlorination with Cl₂)[19]

Procedure (General):

-

Dissolve 2,4-di-tert-amylphenol in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

If using a catalyst, add it to the solution.

-

Slowly add the chlorinating agent to the reaction mixture at a controlled temperature. The reaction may be exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if excess chlorine is present).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain this compound.

Note: This is a generalized protocol and would require optimization for reaction conditions, stoichiometry, and purification methods.

Analysis of Phenolic Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of phenolic compounds.[20][21][22]

Instrumentation:

-

HPLC system with a C18 column and a photodiode array (PDA) detector.

Mobile Phase:

-

A gradient elution system is typically used, for example:

-

Solvent A: 0.5% formic acid in water

-

Solvent B: 0.5% formic acid in acetonitrile

-

Procedure:

-

Prepare standard solutions of the analyte at known concentrations.

-

Prepare the sample by dissolving it in a suitable solvent (e.g., methanol).

-

Inject the standards and samples into the HPLC system.

-

Identify the compound based on its retention time and UV-Vis spectrum compared to the standard.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from the standards.[22]

Evaluation of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method to assess the free radical scavenging activity of antioxidant compounds.

Materials:

-

DPPH solution in methanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Trolox)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of the test compound and standard to the wells. Include a control with only DPPH and methanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the study of this compound.

Safety and Toxicity Considerations

Phenolic compounds can be toxic, and their toxicity can be influenced by the nature and position of substituents on the aromatic ring.[23][24][25][26] Chlorinated phenols, in particular, can have significant toxicological effects.[27] Substituted phenols may exert toxicity through mechanisms such as the formation of phenoxyl-free radicals or through lipophilicity-driven membrane disruption.[23] It is imperative that any research involving this compound be conducted with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal procedures. A thorough toxicological evaluation should be an integral part of the research plan for this compound. The European Food Safety Authority (EFSA) has conducted a safety assessment of 2,4-di-tert-amylphenol, which can serve as a reference point for its chlorinated derivative.[28]

Conclusion

While direct research on this compound is currently sparse, the analysis of its structural analogs strongly suggests its potential as a valuable molecule for research and development. Its inferred properties as a chemical intermediate, antioxidant, and antimicrobial agent warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to explore the synthesis, characterization, and application of this promising compound. The unique substitution pattern of a chlorine atom and two bulky tert-amyl groups on a phenol backbone presents an intriguing opportunity for the discovery of novel chemical entities with significant biological or material science applications.

References

- 1. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 4. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [chemicalbook.com]

- 6. 2,4-di-tert-amyl phenol, 120-95-6 [thegoodscentscompany.com]

- 7. 2,4-Di-tert-amylphenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. siigroup.com [siigroup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heteroaryl-susbstituted phenols as potential antioxidants [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol - Google Patents [patents.google.com]

- 20. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. HPLC analysis of phenolic compounds [bio-protocol.org]

- 23. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. 2,4-di-tert-Amylphenol | EFSA [efsa.europa.eu]

An In-Depth Technical Guide on 2-chloro-4,6-di-tert-amylphenol as a Disinfection Byproduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

Water disinfection, a critical public health measure, can lead to the formation of various disinfection byproducts (DBPs), some of which may pose health risks. This technical guide focuses on 2-chloro-4,6-di-tert-amylphenol, a potential DBP formed from the reaction of chlorine with 4,6-di-tert-amylphenol, an antioxidant and industrial chemical. This document provides a comprehensive overview of its formation, analytical methodologies for its detection, and an assessment of its potential toxicological significance based on data from structurally related compounds. Due to a lack of direct studies on this compound as a DBP, this guide synthesizes information from related chlorophenols and alkylphenols to provide a predictive toxicological profile and highlights areas for future research.

Introduction

The chlorination of drinking water is a widely used method to eliminate pathogenic microorganisms. However, chlorine can also react with natural organic matter and anthropogenic compounds present in water sources to form a variety of disinfection byproducts (DBPs).[1] While some DBPs like trihalomethanes and haloacetic acids are regulated, many others, including halogenated phenols, are not routinely monitored.

Phenolic compounds, in general, are known precursors to DBP formation.[2] this compound is a chlorinated derivative of 4,6-di-tert-amylphenol. The parent compound, 4,6-di-tert-amylphenol, belongs to the class of alkylphenols, which are used in the production of antioxidants, stabilizers for plastics, and as intermediates in various industrial processes.[3] The presence of such industrial compounds in raw water sources raises the possibility of the formation of their chlorinated analogues during disinfection. This guide will explore the potential for this compound to be formed as a DBP and its implications.

Formation of this compound

The formation of this compound as a DBP is predicated on the presence of its precursor, 4,6-di-tert-amylphenol, in the raw water supply and its subsequent reaction with chlorine.

Precursor: 4,6-di-tert-amylphenol

4,6-di-tert-amylphenol is a substituted phenol characterized by two bulky tert-amyl groups on the aromatic ring. These alkyl groups influence its chemical properties, including its reactivity and solubility. While specific data on the environmental occurrence of 4,6-di-tert-amylphenol is limited, alkylphenols as a class are known environmental contaminants.[4]

Chlorination Reaction

The reaction between phenols and chlorine in water is a well-documented process.[5] It proceeds via electrophilic aromatic substitution, where a chlorine atom is introduced onto the aromatic ring. The hydroxyl group of the phenol is an activating group, directing the substitution to the ortho and para positions.

In the case of 4,6-di-tert-amylphenol, the para-position (position 4) and one ortho-position (position 6) are already substituted with tert-amyl groups. This leaves the other ortho-position (position 2) as a primary site for chlorination.

Hypothetical Formation Pathway of this compound

Caption: Hypothetical reaction for the formation of this compound.

Analytical Methodologies

The detection and quantification of this compound in water matrices would likely involve chromatographic techniques coupled with mass spectrometry, which are standard methods for the analysis of phenols and other organic micropollutants.[6][7]

Sample Preparation

Due to the expected low concentrations of this DBP in drinking water, a pre-concentration step is typically required. Solid-phase extraction (SPE) is a common technique for extracting and concentrating phenols from water samples.

Experimental Protocol: Solid-Phase Extraction (SPE) of Phenols from Water

-

Cartridge Conditioning: An SPE cartridge (e.g., C18 or a polymer-based sorbent) is conditioned sequentially with a solvent (e.g., methanol) and then with reagent water adjusted to the sample pH.

-

Sample Loading: A known volume of the water sample, acidified to a pH of ~2 to ensure the phenols are in their protonated form, is passed through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with a small volume of reagent water to remove any interfering substances that are not retained on the sorbent.

-

Elution: The retained phenols are eluted from the cartridge using a small volume of an organic solvent (e.g., methanol, acetone, or a mixture).

-

Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.

Experimental Workflow for Analysis of this compound in Water

Caption: General workflow for the analysis of substituted phenols in water samples.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For phenols, derivatization is often employed to improve their volatility and chromatographic behavior.

-

Derivatization: Acetylation or silylation are common derivatization techniques for phenols.

-

Separation: A capillary GC column with a non-polar or medium-polarity stationary phase is typically used.

-

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio) and fragmentation patterns corresponding to the loss of alkyl groups.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of more polar and thermally labile compounds and may not require derivatization.[7]

-

Separation: Reversed-phase liquid chromatography is commonly used for the separation of phenols.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenols.

-

Detection: Tandem mass spectrometry (MS/MS) can provide high selectivity and sensitivity for quantification.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular ion (with ³⁵Cl) | 268 |

| [M+2]⁺ | Molecular ion (with ³⁷Cl) | 270 |

| [M-29]⁺ | Loss of an ethyl radical from a tert-amyl group | 239 |

| [M-71]⁺ | Loss of a tert-amyl radical | 197 |

Note: These are predicted fragments based on the general fragmentation patterns of alkylphenols and chlorinated compounds.[2]

Toxicological Significance

There is currently no specific toxicological data available for this compound. Therefore, its potential health effects must be inferred from data on structurally similar compounds, such as other chlorinated phenols and alkylphenols.

General Toxicity of Chlorinated Phenols

Chlorinated phenols are a class of compounds with varying degrees of toxicity. In general, the toxicity of chlorophenols increases with the degree of chlorination. They have been associated with a range of adverse health effects, including hepatotoxicity, immunotoxicity, and carcinogenicity.[8]

Toxicity of Structurally Related Alkylphenols

Studies on related alkylphenols, such as 2,4-di-tert-butylphenol and 2,4-di-tert-amylphenol, provide some insights into the potential toxicity of the target compound.

Table 2: Summary of Toxicological Data for Structurally Related Compounds

| Compound | Study Type | Endpoint | Results | Reference |

| 2,4-di-tert-butylphenol | 28-day oral toxicity in rats | NOAEL | 75 mg/kg/day for males, 20 mg/kg/day for females | [9] |

| 2,4-di-tert-butylphenol | Genotoxicity (Ames test) | Mutagenicity | Not mutagenic | [9] |

| 2,4-di-tert-amylphenol | 90-day oral toxicity in rats | NOAEL | 5 mg/kg body weight per day | [10] |

| 2,4-di-tert-amylphenol | Genotoxicity (in vitro) | Genotoxicity | No evidence of genotoxic potential | [10] |

Potential for Endocrine Disruption

Alkylphenols are a well-known class of endocrine-disrupting chemicals (EDCs), primarily through their interaction with the estrogen receptor.[1][4] Chlorination can alter the endocrine-disrupting potential of these compounds. Some studies have shown that chlorination of certain alkylphenols can decrease their estrogenic activity.[6]

Conversely, some chlorinated phenols and other environmental chemicals have been shown to act as androgen receptor antagonists.[11][12]

Potential Endocrine Disruption Signaling Pathways

Caption: Potential mechanisms of endocrine disruption by chlorinated alkylphenols.

Conclusions and Future Research

This compound is a plausible, yet unconfirmed, disinfection byproduct that may form in drinking water containing its precursor, 4,6-di-tert-amylphenol. While direct data on its occurrence and toxicity are lacking, information from structurally related compounds suggests that it may have low to moderate toxicity. The potential for endocrine disruption, a known concern for alkylphenols, warrants further investigation for this chlorinated derivative.

Key areas for future research include:

-

Occurrence Studies: Monitoring for this compound in treated drinking water, particularly in areas with potential industrial sources of 4,6-di-tert-amylphenol.

-

Formation Kinetics: Investigating the reaction kinetics of 4,6-di-tert-amylphenol with chlorine under typical water treatment conditions to understand the likelihood and rate of formation of its chlorinated byproduct.

-

Toxicological Evaluation: Conducting in vitro and in vivo studies to determine the specific toxicological profile of this compound, including its potential for genotoxicity and endocrine disruption.

-

Analytical Method Development: Developing and validating sensitive and specific analytical methods for the routine monitoring of this compound in water.

Addressing these research gaps is crucial for a comprehensive risk assessment of this potential disinfection byproduct and for ensuring the continued safety of chlorinated drinking water.

References

- 1. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 42350-99-2 | Benchchem [benchchem.com]

- 3. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 10. 2,4-di-tert-Amylphenol | EFSA [efsa.europa.eu]

- 11. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Formation of 2-Chloro-4,6-di-tert-amylphenol in Water Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorination of water is a critical process for ensuring public health through the disinfection of drinking water. However, this process can lead to the formation of disinfection byproducts (DBPs), some of which may have adverse health effects. This technical guide provides an in-depth examination of the potential formation of 2-chloro-4,6-di-tert-amylphenol, a substituted chlorophenol, during water treatment. While direct studies on this specific compound are limited, this guide synthesizes existing knowledge on the chlorination of alkylphenols to elucidate its likely formation pathways, influencing factors, and appropriate analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers investigating novel DBPs and for professionals in water quality management and drug development who require a deeper understanding of potential contaminants in water sources.

Introduction

Substituted phenols are a class of organic compounds used in various industrial applications, including the manufacturing of antioxidants, resins, and surfactants. One such compound is 2,4-di-tert-amylphenol, which is utilized as an intermediate in the production of stabilizers for plastics and other materials.[1] The presence of these compounds in source water, either through industrial discharge or as leachates from plastic materials, raises concerns about their fate during water treatment processes, particularly chlorination.

The reaction of chlorine with phenolic compounds is well-documented to produce a variety of chlorinated phenols, which are often more toxic and have lower taste and odor thresholds than their parent compounds.[2][3] This guide focuses on the probable formation of this compound from the precursor 2,4-di-tert-amylphenol during chlorination.

Formation Pathway of this compound

The primary mechanism for the formation of chlorinated phenols in water treatment is the electrophilic substitution reaction between the phenol and hypochlorous acid (HOCl), the active chlorine species at neutral pH. The hydroxyl group (-OH) of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group.

In the case of the precursor, 2,4-di-tert-amylphenol, the carbon atoms at positions 2 and 4 are substituted with bulky tert-amyl groups. The remaining open positions for electrophilic attack are at the 6-position (ortho to the hydroxyl group) and the 3- and 5-positions (meta to the hydroxyl group). Due to the strong activating and directing effect of the hydroxyl group, the incoming electrophile (in this case, a chlorine species) will preferentially substitute at the available ortho position (C6).

The reaction can be summarized as follows:

-

Activation of the Aromatic Ring: The hydroxyl group of 2,4-di-tert-amylphenol activates the benzene ring, increasing its electron density, particularly at the ortho and para positions.

-

Electrophilic Attack: Hypochlorous acid acts as an electrophile and attacks the electron-rich aromatic ring.

-

Formation of a Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation: A water molecule or another base removes a proton from the carbon atom that was attacked by the chlorine, restoring the aromaticity of the ring and forming the final product, this compound.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed reaction pathway for the formation of this compound.

Factors Influencing Formation

Several factors can influence the rate and extent of this compound formation during water chlorination:

-

pH: The pH of the water plays a crucial role. At higher pH values, the phenolic hydroxyl group deprotonates to form the more reactive phenolate ion. This significantly increases the rate of electrophilic substitution.

-

Chlorine Dose: Higher concentrations of chlorine will generally lead to a greater extent of chlorination. At very high chlorine-to-phenol ratios, further chlorination or even ring cleavage can occur, leading to the formation of other byproducts.[1][3]

-

Precursor Concentration: The concentration of 2,4-di-tert-amylphenol in the source water will directly impact the potential concentration of the chlorinated product.

-

Reaction Time: The contact time between the chlorine and the precursor will influence the yield of the reaction.

-

Water Matrix: The presence of other organic and inorganic compounds in the water can affect the formation of this compound by competing for chlorine or by acting as catalysts or inhibitors.

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound in water samples typically involve a multi-step process including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the expected low concentrations of this DBP in water, a pre-concentration step is necessary. Solid-phase extraction is a widely used technique for this purpose.

Methodology:

-

Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with a small volume of a suitable organic solvent (e.g., methanol) followed by deionized water.

-

Sample Loading: A known volume of the water sample (e.g., 500 mL), acidified to a pH of approximately 2-3 to ensure the analyte is in its neutral form, is passed through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with a small volume of deionized water to remove any interfering polar compounds.

-

Elution: The retained analytes are eluted from the cartridge with a small volume of an appropriate organic solvent or solvent mixture (e.g., methanol, dichloromethane, or a mixture thereof).

-

Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of semi-volatile compounds like chlorinated phenols due to its high sensitivity and specificity.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. The specific ions to be monitored for this compound would be determined from its mass spectrum, with characteristic fragments arising from the loss of alkyl groups and the chlorine atom.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a water sample.

Caption: Experimental workflow for the analysis of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the occurrence and concentrations of this compound in treated water. The following table provides a hypothetical structure for presenting such data once it becomes available through targeted research.

| Parameter | Value | Units | Conditions |

| Precursor Concentration (2,4-di-tert-amylphenol) | [Value] | µg/L | Raw water |

| Chlorine Dose | [Value] | mg/L | Treatment plant |

| Contact Time | [Value] | minutes | Treatment plant |

| pH | [Value] | - | During chlorination |

| This compound Concentration | [Value] | ng/L | Finished water |

Conclusion and Future Perspectives

The formation of this compound is a plausible consequence of the chlorination of water containing its precursor, 2,4-di-tert-amylphenol. The chemical principles governing the chlorination of phenols strongly support this transformation. Given the widespread use of chlorination and the potential for alkylphenols to be present in source waters, the formation of this and other similar DBPs warrants further investigation.

Future research should focus on:

-

Confirmation of Formation: Laboratory-scale experiments to confirm the formation of this compound from 2,4-di-tert-amylphenol under simulated water treatment conditions.

-

Quantitative Analysis: Development and validation of sensitive analytical methods to quantify its presence in real-world water samples.

-

Toxicity Assessment: Evaluation of the toxicological properties of this compound to assess its potential risk to human health.

-

Occurrence Studies: Monitoring programs to determine the prevalence of this compound in drinking water supplies.

A comprehensive understanding of the formation and potential impacts of novel DBPs like this compound is essential for the continual improvement of water treatment practices and the protection of public health.

References

- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

Spectroscopic Profile of 2-chloro-4,6-di-tert-amylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals